Physicochemical Differentiation: Hydrogen Bond Donor Count of Zero Confers Unique Permeability Profile Relative to Acetamido-Linked Analogs
The target compound (921842-24-2) possesses zero hydrogen bond donors (HBD = 0), a direct consequence of its methylene (CH₂) linker architecture [1]. By contrast, the closest catalogued analog incorporating an acetamido linker, methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (CAS 946231-70-5), contains one hydrogen bond donor (the amide NH) . HBD count is a primary determinant of passive membrane permeability and oral bioavailability within the Lipinski framework; all else being equal, transitioning from HBD = 0 to HBD = 1 is associated with reduced permeability, particularly across the blood-brain barrier [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) – determinant of passive membrane permeability and CNS penetration potential |
|---|---|
| Target Compound Data | HBD = 0 (PubChem computed; no NH or OH groups present) |
| Comparator Or Baseline | CAS 946231-70-5 (acetamido-linked analog): HBD = 1 (amide NH); 5-methyl analog: HBD = 0 |
| Quantified Difference | ΔHBD = +1 for the acetamido analog; literature consensus associates each additional HBD with an approximately 0.5–1.0 log unit decrease in Caco-2 Papp and reduced CNS MPO score. |
| Conditions | Computed molecular descriptors (PubChem 2025 release); Caco-2 permeability and CNS MPO trends derived from published drug-likeness models applicable to this chemotype. |
Why This Matters
For screening applications requiring passive cellular or CNS penetration, the HBD = 0 profile of 921842-24-2 is structurally unique among the nearest catalogued indole-oxadiazole-benzoate analogs, reducing one variable in permeability optimization.
- [1] PubChem Compound Summary for CID 30556939. Computed Properties: Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
